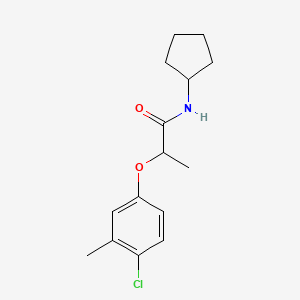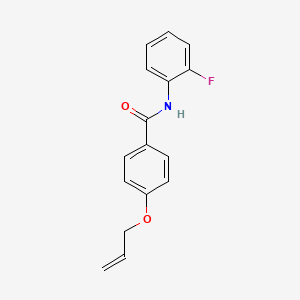![molecular formula C18H30ClNO4 B4410371 4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410371.png)
4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride
Descripción general
Descripción
4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as Bupicomide, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are known to play a role in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has several advantages for use in lab experiments. It is readily available and can be easily synthesized using established methods. Additionally, this compound has been extensively studied and its properties are well-characterized, making it a reliable compound for research purposes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Additionally, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential. Finally, the development of new synthetic methods for this compound may lead to improved efficiency and yield, making it a more viable candidate for clinical applications.
In conclusion, this compound, or this compound, is a chemical compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for the treatment of inflammatory diseases, while its anti-tumor activity makes it a potential candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to determine its optimal use in clinical applications.
Aplicaciones Científicas De Investigación
4-{2-[2-(3-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been found to have anti-tumor activity and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
4-[2-[2-(3-butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-2-3-10-22-17-5-4-6-18(16-17)23-15-14-21-13-9-19-7-11-20-12-8-19;/h4-6,16H,2-3,7-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUQKPAOPTZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4410296.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)
![3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)

![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410337.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)
![3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)

![1-{4-[4-(1-piperidinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410393.png)